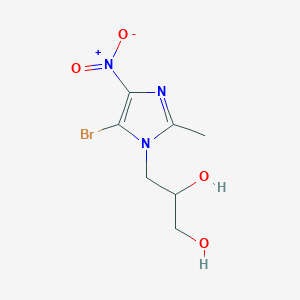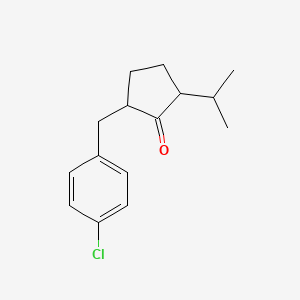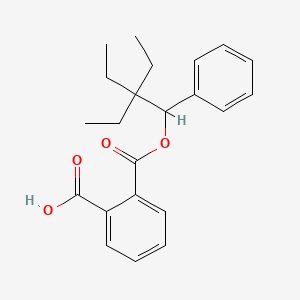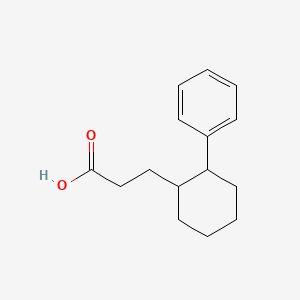
N'1-(1-Methylethylidene)-2-cyanoethanohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’1-(1-Methylethylidene)-2-cyanoethanohydrazide is a chemical compound with a unique structure that includes a cyano group and a hydrazide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’1-(1-Methylethylidene)-2-cyanoethanohydrazide typically involves the reaction of isopropylidene hydrazine with cyanoacetic acid under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction.
Industrial Production Methods
On an industrial scale, the production of N’1-(1-Methylethylidene)-2-cyanoethanohydrazide may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization or chromatography can further enhance the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N’1-(1-Methylethylidene)-2-cyanoethanohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted hydrazides or amides.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, N’1-(1-Methylethylidene)-2-cyanoethanohydrazide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a precursor for the synthesis of bioactive molecules. Its derivatives may exhibit antimicrobial, antiviral, or anticancer properties, making it a valuable tool in drug discovery and development.
Medicine
In medicine, N’1-(1-Methylethylidene)-2-cyanoethanohydrazide derivatives are being explored for their potential therapeutic effects. These compounds may act as enzyme inhibitors or receptor modulators, providing new avenues for the treatment of various diseases.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and coatings. Its reactivity and versatility make it suitable for a wide range of applications, from adhesives to electronic materials.
Mecanismo De Acción
The mechanism of action of N’1-(1-Methylethylidene)-2-cyanoethanohydrazide involves its interaction with specific molecular targets. The cyano group can form hydrogen bonds with enzymes or receptors, while the hydrazide moiety can participate in covalent bonding with active sites. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
N’1-(1-Methylethylidene)-2-cyanoethanohydrazide: Unique due to its combination of cyano and hydrazide groups.
N’1-(1-Methylethylidene)-2-cyanoethanohydrazine: Similar structure but lacks the hydrazide moiety.
N’1-(1-Methylethylidene)-2-cyanoethanamide: Similar structure but lacks the hydrazine moiety.
Uniqueness
N’1-(1-Methylethylidene)-2-cyanoethanohydrazide stands out due to its dual functional groups, which provide a unique combination of reactivity and versatility. This makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
4974-42-9 |
|---|---|
Fórmula molecular |
C6H9N3O |
Peso molecular |
139.16 g/mol |
Nombre IUPAC |
2-cyano-N-(propan-2-ylideneamino)acetamide |
InChI |
InChI=1S/C6H9N3O/c1-5(2)8-9-6(10)3-4-7/h3H2,1-2H3,(H,9,10) |
Clave InChI |
OYEOCJGDARARGK-UHFFFAOYSA-N |
SMILES canónico |
CC(=NNC(=O)CC#N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,4-Dimethyldibenzo[b,d]furan-2-carboxylic acid](/img/structure/B14000509.png)

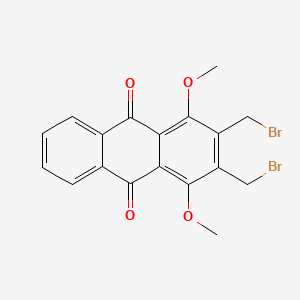
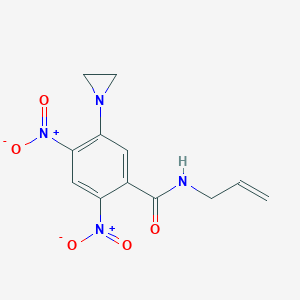
![N,N-diethyl-2-[[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanamine](/img/structure/B14000525.png)
![8-Hydrazinyl-6-methyl-2H-[1,3]dioxolo[4,5-g]quinoline](/img/structure/B14000541.png)

![4-[[3-[[4-[bis(2-chloroethyl)amino]phenyl]methyl]-2-[4-(dimethylamino)phenyl]-1,3-diazinan-1-yl]methyl]-N,N-bis(2-chloroethyl)aniline](/img/structure/B14000552.png)
![2-([5-(2,6-Dichloro-4-pyridyl)-4-methyl-4H-1,2,4-triazol-3-YL]thio)-1-phenylethan-1-one](/img/structure/B14000568.png)

